![molecular formula C11H16N2O2 B2700727 2-amino-N-benzyl-3-methoxypropanamide](/img/structure/B2700727.png)
2-amino-N-benzyl-3-methoxypropanamide
描述
Descarbonyl Lacosamide is a metabolite of lacosamide, a third-generation antiepileptic drug. Lacosamide is used primarily for the treatment of partial-onset seizures and diabetic neuropathic pain. Descarbonyl Lacosamide retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmacokinetic and pharmacodynamic studies .
准备方法
脱羰基拉科酰胺的制备涉及拉科酰胺的脱乙酰化。该反应通常在受控条件下使用特定试剂和催化剂进行。 拉科酰胺的工业生产方法,可以适用于脱羰基拉科酰胺,包括顺序一锅法和高效液相色谱法进行纯化 .
化学反应分析
脱羰基拉科酰胺会发生多种类型的化学反应,包括:
氧化: 这种反应可以通过过氧化氢或高锰酸钾等氧化剂促进。
还原: 可以使用硼氢化钠等常见的还原剂。
取代: 亲核取代反应会发生,尤其是在存在甲醇钠等强亲核试剂的情况下。
科学研究应用
Anticonvulsant Properties
2-amino-N-benzyl-3-methoxypropanamide is primarily recognized for its role as an anticonvulsant drug. It is effective in treating central nervous system disorders such as epilepsy and is marketed under the brand name Vimpat®. The compound works by modulating sodium channels, which enhances slow inactivation and reduces neuronal excitability, making it beneficial for seizure control .
Pain Management
The compound is also utilized in managing neuropathic pain, including diabetic neuropathic pain. Its efficacy in alleviating pain symptoms has been demonstrated in preclinical studies where it reduced seizure frequency and improved pain management outcomes .
Neuropharmacology
In neuropharmacological research, this compound serves as a model compound for studying the modulation of ion channels. Its derivatives have been evaluated for their ability to influence sodium currents in neuronal cells, highlighting its potential in developing new therapeutic agents for neurological conditions .
Enantioselective Synthesis
The compound's enantiomers are of great interest in enantioselective synthesis, which is critical for producing pharmaceuticals with the desired chirality. Such applications are essential for ensuring the safety and efficacy of drugs, particularly those targeting specific biological pathways .
Study on Sodium Channel Modulation
A study evaluated four compounds containing the N-benzyl 2-amino-3-methoxypropionamide unit for their ability to modulate sodium channel activity. The findings indicated that modifications to the benzyl group significantly enhanced sodium channel slow inactivation, suggesting that structural variations can lead to improved pharmacological profiles .
Efficacy in Animal Models
Preclinical studies have demonstrated that this compound effectively reduces seizure frequency in animal models. These studies are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic applications .
Summary of Applications
Application Area | Details |
---|---|
Anticonvulsant | Treatment of epilepsy; marketed as Vimpat®; modulates sodium channels. |
Pain Management | Effective against neuropathic pain; improves pain symptom relief. |
Neuropharmacology | Model compound for studying ion channel modulation; potential new therapies. |
Enantioselective Synthesis | Important for producing chirally pure pharmaceuticals. |
作用机制
脱羰基拉科酰胺通过稳定过度兴奋的神经元膜和抑制神经元的重复性放电来发挥作用。 它增强了钠通道的慢失活,从而降低了神经元的兴奋性,而不影响这些通道的快失活 .
相似化合物的比较
脱羰基拉科酰胺与其他类似化合物进行比较,例如:
拉科酰胺: 具有更广泛临床应用的母体化合物。
左乙拉西坦: 另一种作用机制不同的抗癫痫药物。
奥卡西平: 用于类似治疗目的,但具有不同的药理特性。
生物活性
2-Amino-N-benzyl-3-methoxypropanamide is an organic compound with significant biological implications, particularly in pharmacology and medicinal chemistry. It is structurally characterized by the presence of an amino group, a benzyl substituent, and a methoxy group, which contribute to its unique chemical properties and biological activities. This compound is notably associated with lacosamide, an anticonvulsant medication used in the treatment of epilepsy and neuropathic pain.
The molecular formula of this compound is , with a molecular weight of approximately 208.26 g/mol. The compound exhibits typical reactivity associated with amides and amines, including hydrogen bonding capabilities and hydrophobic interactions due to its functional groups .
The biological activity of this compound is primarily linked to its interaction with voltage-gated sodium channels (VGSCs). Research indicates that lacosamide, the drug form derived from this compound, enhances sodium channel slow inactivation in a time- and voltage-dependent manner. This action is stereoselective, affecting the slow inactivation process without interfering with fast inactivation .
Anticonvulsant Properties
Lacosamide has been approved for the treatment of partial-onset seizures in adults. Experimental studies suggest that it can be effective even in cases of refractory epilepsy. The modulation of sodium channel activity is crucial for its anticonvulsant effects, as it helps stabilize neuronal excitability .
Pain Management
In addition to its anticonvulsant properties, lacosamide has shown efficacy in managing diabetic neuropathic pain. The compound's ability to influence neurotransmission through sodium channel modulation plays a significant role in its analgesic effects .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Electrophysiological Studies : Research involving neuroblastoma cells demonstrated that lacosamide selectively enhances sodium channel slow inactivation, shifting the slow inactivation voltage curve to more hyperpolarized potentials. This mechanism is vital for understanding its therapeutic applications .
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including solubility in various solvents like chloroform and methanol, which facilitates its use in pharmaceutical formulations .
- Comparative Studies : A comparative analysis between different enantiomers of this compound has indicated that structural variations can lead to differing biological activities. For instance, (S)-2-amino-N-benzyl-3-methoxypropanamide may exhibit distinct pharmacological profiles compared to its (R)-counterpart.
Data Table: Biological Activities
属性
IUPAC Name |
2-amino-N-benzyl-3-methoxypropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLANNRKFDHEKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)NCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。